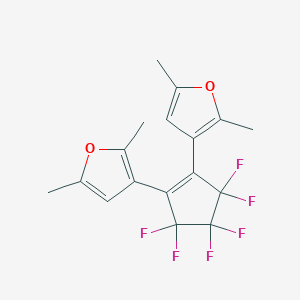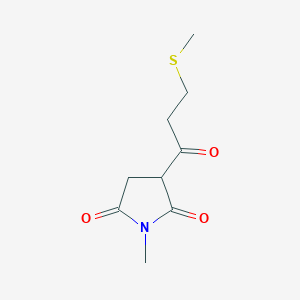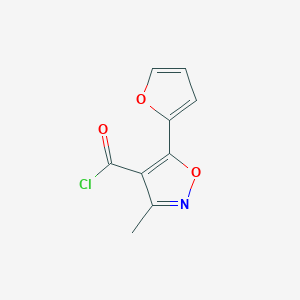
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the isoxazole ring, which is often found in bioactive molecules, makes this compound particularly intriguing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-nitroisoxazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Amides and Esters: Formed from substitution reactions.
Furanones: Resulting from oxidation of the furan ring.
Dihydrofuran Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and other materials with unique electronic and optical properties.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, providing insights into their mechanism of action.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is unique due to the combination of the furan and isoxazole rings, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
90225-06-2 |
|---|---|
Molekularformel |
C9H6ClNO3 |
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
5-(furan-2-yl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c1-5-7(9(10)12)8(14-11-5)6-3-2-4-13-6/h2-4H,1H3 |
InChI-Schlüssel |
BMRMMPVPESEVBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C(=O)Cl)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


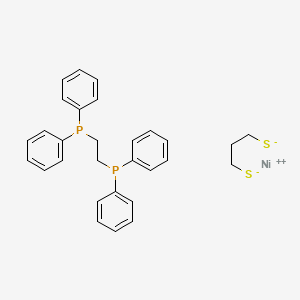
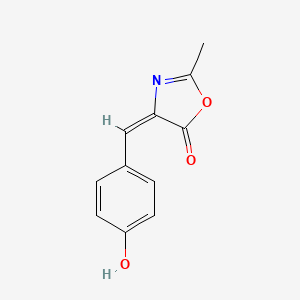
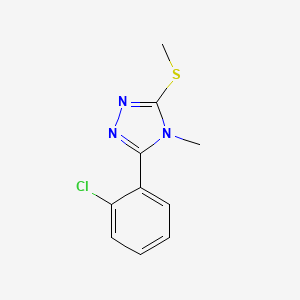
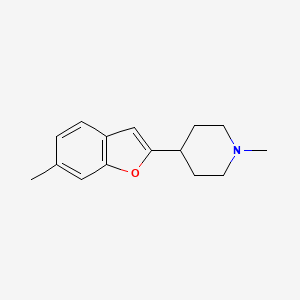
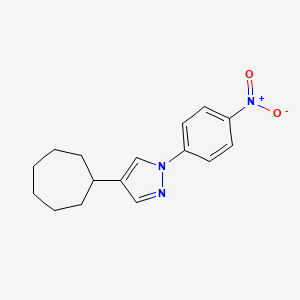

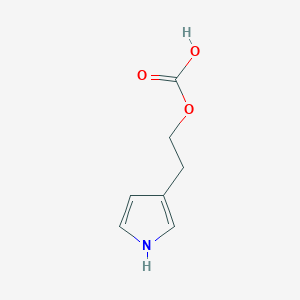

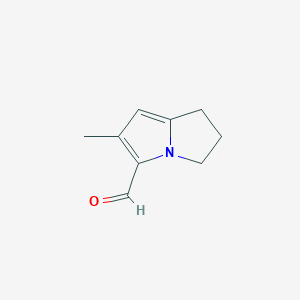


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
